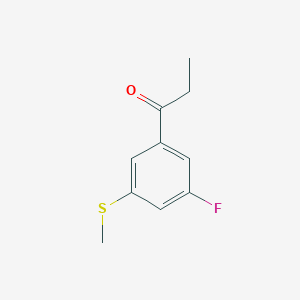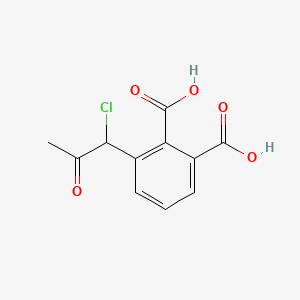![molecular formula C17H21NO B14044356 2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine](/img/structure/B14044356.png)
2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Phenyl-4-D)(phenyl)methoxy]-N,N-dimethylethanamine (CAS# 2122800-18-2) is a research chemical known for its unique structure and properties. It is a derivative of diphenylmethane, featuring a methoxy group and a dimethylamino group attached to an ethane backbone. This compound is utilized in various scientific research fields due to its distinct chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenyl-4-D)(phenyl)methoxy]-N,N-dimethylethanamine typically involves the reaction of diphenylmethanol with N,N-dimethylethanolamine in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures are essential to maintain the purity and efficacy of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Phenyl-4-D)(phenyl)methoxy]-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while substitution reactions can produce various substituted diphenylmethane compounds .
Aplicaciones Científicas De Investigación
2-[(Phenyl-4-D)(phenyl)methoxy]-N,N-dimethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-[(Phenyl-4-D)(phenyl)methoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence signal transduction pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Diphenhydramine: A well-known antihistamine with a similar diphenylmethane structure.
Benzhydrol: A related compound used in organic synthesis.
Methoxyphenamine: Shares structural similarities and is used in research and pharmaceutical applications.
Uniqueness
2-[(Phenyl-4-D)(phenyl)methoxy]-N,N-dimethylethanamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C17H21NO |
|---|---|
Peso molecular |
256.36 g/mol |
Nombre IUPAC |
2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i3D |
Clave InChI |
ZZVUWRFHKOJYTH-WFVSFCRTSA-N |
SMILES isomérico |
[2H]C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN(C)C |
SMILES canónico |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B14044281.png)







![tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B14044314.png)




